molecular formula C17H32N4O B296001 3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide

3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide

Cat. No. B296001
M. Wt: 308.5 g/mol
InChI Key: XSRDJXVEKQUBST-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide, also known as CT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of triazenes, which are known for their ability to modulate the immune system and exhibit anti-tumor properties. CT-3 has been shown to have immunomodulatory, anti-inflammatory, and analgesic effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide is not fully understood, but it is believed to involve the modulation of the immune system. 3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. 3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and lipid metabolism.
Biochemical and Physiological Effects:
3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, while increasing the production of anti-inflammatory cytokines, such as IL-10. 3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, there are also some limitations to its use. 3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide is relatively insoluble in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide. One potential area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of 3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide, which could help to elucidate its mechanism of action. Finally, further studies are needed to determine the safety and efficacy of 3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide in human clinical trials, particularly in the treatment of autoimmune and inflammatory diseases.

Synthesis Methods

3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide can be synthesized using a variety of methods, including the reaction of 8-cyclohexadecen-1-ol with hydrazine hydrate to form the corresponding hydrazide. This intermediate can then be reacted with triethylorthoformate and ethyl chloroformate to yield the triazene carboxylic acid. The acid can be converted to the amide form using various reagents, such as thionyl chloride or phosphorus pentachloride.

Scientific Research Applications

3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that 3-(8-Cyclohexadecen-1-yl)-2-triazene-1-carboxamide can modulate the immune system by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This makes it a promising candidate for the treatment of various autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

Molecular Formula

C17H32N4O

Molecular Weight

308.5 g/mol

IUPAC Name

[[(8Z)-cyclohexadec-8-en-1-yl]diazenyl]urea

InChI

InChI=1S/C17H32N4O/c18-17(22)20-21-19-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h1-2,16H,3-15H2,(H3,18,19,20,22)/b2-1-

InChI Key

XSRDJXVEKQUBST-UPHRSURJSA-N

Isomeric SMILES

C1CCC/C=C\CCCCCCC(CCC1)N=NNC(=O)N

SMILES

C1CCCC=CCCCCCCC(CCC1)N=NNC(=O)N

Canonical SMILES

C1CCCC=CCCCCCCC(CCC1)N=NNC(=O)N

Origin of Product

United States

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